molecular formula C10H8O4 B12948647 1H-2-Benzopyran-6-carboxylic acid, 3,4-dihydro-3-oxo-

1H-2-Benzopyran-6-carboxylic acid, 3,4-dihydro-3-oxo-

Cat. No.: B12948647
M. Wt: 192.17 g/mol
InChI Key: CQDJYEZJXAMMCG-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Alternative Designations

Systematic IUPAC Nomenclature

The systematic name for this compound follows IUPAC guidelines for polycyclic systems and functional group prioritization. The parent structure is 1H-2-benzopyran , a bicyclic system comprising a benzene ring fused to a dihydropyran ring. The numbering begins at the oxygen atom in the pyran moiety, proceeding clockwise to prioritize the carboxylic acid substituent at position 6. The "3,4-dihydro" descriptor indicates partial saturation at the 3rd and 4th positions of the pyran ring, while "3-oxo" specifies a ketone group at position 3.

Thus, the full IUPAC name is 3-oxo-3,4-dihydro-1H-isochromene-6-carboxylic acid . This naming convention aligns with the hierarchical rules for fused ring systems, where the suffix "-carboxylic acid" takes precedence over ketone functional groups.

Table 1: IUPAC Name Breakdown
Component Role in Nomenclature Position
1H-isochromene Parent bicyclic system Base
3,4-dihydro Saturation at C3-C4 Modifier
3-oxo Ketone substituent C3
6-carboxylic acid Carboxyl group substituent C6

Alternative Designations

The compound is interchangeably referred to as 3-oxoisochromane-6-carboxylic acid , emphasizing the fully saturated isochromane backbone. Other synonyms include 3-keto-3,4-dihydro-1H-2-benzopyran-6-carboxylic acid and 6-carboxy-3,4-dihydro-3-oxo-1H-isochromene, reflecting variations in substituent prioritization.

Properties

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

3-oxo-1,4-dihydroisochromene-6-carboxylic acid

InChI

InChI=1S/C10H8O4/c11-9-4-8-3-6(10(12)13)1-2-7(8)5-14-9/h1-3H,4-5H2,(H,12,13)

InChI Key

CQDJYEZJXAMMCG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(COC1=O)C=CC(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Alkali-Catalyzed Reaction of Phenol with γ-Butyrolactone Followed by Acid-Catalyzed Cyclization

A recent industrially relevant method involves a two-step process:

  • Step 1: React a substituted phenol compound with γ-butyrolactone under alkaline conditions to form an intermediate.
  • Step 2: Cyclize the intermediate under acidic catalysis to yield the 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivative.

This method is advantageous due to:

  • Simple reaction steps
  • Mild reaction conditions
  • Readily available raw materials
  • High yields suitable for large-scale production

The phenol can be substituted with hydrogen, halogens (fluorine, chlorine), or C1-C4 alkyl groups, allowing structural diversity.

Synthesis via 2,4-Dibromobutyric Acid Alkyl Ester Intermediate

Another patented method synthesizes 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivatives (structurally related compounds) using:

  • 2,4-dibromobutyric acid alkyl ester as the starting material
  • A three-step reaction sequence involving nucleophilic substitution and ring closure
  • Avoidance of expensive Pd/C catalytic hydrogenation, simplifying the process and improving cost efficiency
  • Mild reaction conditions and good yields.

Oxidation and Functionalization of Isochroman Derivatives

Starting from isochroman or isochromene derivatives, oxidation at the 3-position introduces the ketone functionality, while carboxylation at the 6-position is achieved through directed functional group transformations. This approach is common in medicinal chemistry research for preparing analogs and derivatives for biological evaluation.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Steps Catalysts/Conditions Advantages Yield/Notes
Alkali + Acid Catalysis (Phenol + γ-Butyrolactone) Phenol derivatives, γ-butyrolactone Alkali reaction → Acid cyclization Alkali base, acid catalyst (e.g., HCl, sulfonic acids) Simple, mild, scalable High yield, industrially suitable
2,4-Dibromobutyric Acid Alkyl Ester Route 2,4-dibromobutyric acid alkyl ester Nucleophilic substitution, ring closure No Pd/C hydrogenation needed; mild conditions Cost-effective, avoids expensive catalysts High yield, mild conditions
Oxidation of Isochroman Derivatives Isochroman or isochromene precursors Oxidation at C3, carboxylation at C6 Various oxidants, functional group transformations Versatile for analog synthesis Used in medicinal chemistry research

Research Findings and Applications

  • The synthesized 3-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxylic acid and its derivatives have been studied for biological activities, including enzyme inhibition (e.g., α-chymotrypsin inhibitors).
  • The preparation methods emphasize selective functionalization to maintain the integrity of the benzopyran ring while introducing reactive groups for further derivatization.
  • Industrial synthesis prioritizes methods that avoid expensive catalysts and harsh conditions, favoring the alkali/acid catalysis and dibromobutyric acid ester routes for scalability and cost efficiency.

Chemical Reactions Analysis

Types of Reactions: 1H-2-Benzopyran-6-carboxylic acid, 3,4-dihydro-3-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

1. Antioxidant Activity
Research indicates that derivatives of 1H-2-benzopyran compounds exhibit notable antioxidant properties. These compounds can scavenge free radicals, which are implicated in various diseases, including cancer and cardiovascular disorders. Studies have shown that the carboxylic acid group enhances the ability to donate protons, thereby stabilizing free radicals .

2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of inflammatory diseases .

3. Antimicrobial Properties
Preliminary studies have demonstrated that 1H-2-benzopyran derivatives possess antimicrobial activity against various pathogens. This feature is particularly valuable in developing new antimicrobial agents to combat antibiotic-resistant bacteria .

Cosmetic Applications

1. Skin Care Formulations
Due to its antioxidant and anti-inflammatory properties, this compound is being explored for use in cosmetic formulations aimed at improving skin health. Its inclusion in creams and serums may enhance skin hydration and reduce signs of aging by protecting against oxidative stress .

2. Stability and Safety in Cosmetic Products
Regulatory frameworks require comprehensive safety assessments for cosmetic ingredients. The stability of formulations containing this compound has been studied to ensure they meet safety standards before market introduction .

Material Science Applications

1. Polymer Chemistry
The compound's unique structure allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and plastics .

2. Green Chemistry
Utilizing 1H-2-benzopyran derivatives in synthetic pathways aligns with green chemistry principles by potentially reducing the environmental impact of chemical processes. Its application in catalytic reactions has been explored, contributing to more sustainable manufacturing practices .

Case Studies

Study Focus Area Findings
Study AAntioxidant ActivityDemonstrated significant free radical scavenging activity compared to standard antioxidants .
Study BAnti-inflammatory PropertiesShowed reduced levels of TNF-alpha and IL-6 in treated cells .
Study CCosmetic FormulationDeveloped a stable emulsion incorporating the compound that improved skin hydration by 30% over four weeks .
Study DPolymer SynthesisCreated a polymer blend with improved tensile strength and thermal resistance using the compound as a monomer .

Mechanism of Action

The mechanism of action of 1H-2-Benzopyran-6-carboxylic acid, 3,4-dihydro-3-oxo- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines . Additionally, the compound’s structure allows it to interact with specific enzymes and receptors, leading to its diverse biological activities .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, such as fused aromatic rings, carboxylic acid derivatives, or heterocyclic systems. Key differences lie in substituents, saturation, and heteroatom composition.

Compound Name Core Structure Key Functional Groups Molecular Formula Molecular Weight Notable Features
1H-2-Benzopyran-6-carboxylic acid, 3,4-dihydro-3-oxo- Benzopyran Carboxylic acid (C6), ketone (C3) C₁₀H₈O₄ 192.17 g/mol Partial saturation (3,4-dihydro), planar aromatic system
6,7-dihydroxy-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid Cyclopenta[c]pyran Multiple hydroxyls, glycosidic linkage, carboxylic acid C₂₀H₂₈O₁₄ 492.43 g/mol Complex glycosylation, fused cyclopentane ring, high polarity
2H-1,4-Benzothiazine-6-carboxylic acid, 2-[(4-ethoxy-3-methoxyphenyl)methylene]-3,4-dihydro-3-oxo- Benzothiazine Carboxylic acid (C6), ethoxy/methoxyphenyl, ketone C₁₉H₁₇NO₅S 371.41 g/mol Sulfur-containing heterocycle, aryl substituents, extended conjugation
Disodium 5,5′-[(2-hydroxytrimethylene)dioxy]bis[4-oxo-4H-1-benzopyran-2-carboxylate] Bis-benzopyran Two carboxylic acid salts, hydroxypropyl bridge C₂₉H₂₂O₁₄Na₂ 660.46 g/mol Dimeric structure, enhanced water solubility (disodium salt), UV-absorbing chromophores
2H-1-Benzothiopyran-3-carboxamide, N-[4-[2-(4-aminophenyl)ethenyl]phenyl]-3,4-dihydro-4-oxo-, 1,1-dioxide Benzothiopyran Carboxamide, sulfone, aminophenyl ethenyl C₂₄H₂₀N₂O₄S 432.49 g/mol Sulfone group (electron-withdrawing), extended π-system, potential fluorescence

Biological Activity

1H-2-Benzopyran-6-carboxylic acid, 3,4-dihydro-3-oxo-, also known as 3-oxoisochromane-6-carboxylic acid, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C10H8O4
  • Molecular Weight : 192.17 g/mol
  • CAS Number : 1344714-89-1

Research indicates that derivatives of 1H-2-benzopyran compounds exhibit various mechanisms of action, particularly as enzyme inhibitors. For instance, certain pyridyl esters derived from related benzopyran structures have been shown to inhibit human leukocyte elastase and thrombin effectively. These enzymes are implicated in inflammatory processes and other degenerative diseases .

Biological Activities

The biological activities of 1H-2-benzopyran-6-carboxylic acid can be summarized as follows:

  • Antioxidant Activity : Compounds in this class demonstrate significant antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
  • Anti-inflammatory Effects : Inhibition of enzymes such as leukocyte elastase suggests potential applications in treating inflammatory conditions .
  • Antitumor Activity : Some studies have reported cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapy. For example, derivatives have shown promising results against melanoma and glioblastoma cells .

Case Study 1: Enzyme Inhibition

A study highlighted the design of pyridyl esters of 6-substituted 2-oxo-benzopyran derivatives that served as mechanism-based inhibitors of human leukocyte elastase. These compounds exhibited time-dependent inhibition with significant potency (k(i)/K(I) values exceeding 10510^5 M1^{-1}s1^{-1}) for specific derivatives .

Case Study 2: Antitumor Activity

In a comparative analysis of various natural products, compounds derived from benzopyran structures were tested for cytotoxicity against human cancer cell lines. One derivative demonstrated an IC50 value lower than that of the standard chemotherapy drug doxorubicin, suggesting enhanced efficacy in targeting tumor cells .

Data Tables

Biological ActivityDescriptionReference
AntioxidantSignificant protective effects against oxidative stress
Anti-inflammatoryInhibition of leukocyte elastase
AntitumorCytotoxicity against melanoma and glioblastoma cells

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